molecular formula C13H12F3NO3 B6338637 (Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate CAS No. 1234321-81-3

(Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate

Cat. No. B6338637
CAS RN: 1234321-81-3
M. Wt: 287.23 g/mol
InChI Key: IZFJPBWBAPIUAN-UITAMQMPSA-N
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Description

“(Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate” is a chemical compound with the CAS Number: 1234321-81-3. It has a molecular weight of 287.24 and its IUPAC name is methyl (2Z)-3-(acetylamino)-4-(2,4,5-trifluorophenyl)-2-butenoate .


Synthesis Analysis

The synthesis of this compound involves a reaction in tetrahydrofuran (THF) under reflux conditions. A solution of (Z)-methyl-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate, pyridine, and acetic anhydride in THF is heated to reflux for 16 hours. The reaction mixture is then stirred at room temperature, quenched with IN HCl, and extracted with ethyl acetate .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H12F3NO3/c1-7(18)17-9(5-13(19)20-2)3-8-4-11(15)12(16)6-10(8)14/h4-6H,3H2,1-2H3,(H,17,18)/b9-5-. This code provides a detailed representation of the molecular structure of the compound .


Chemical Reactions Analysis

The compound undergoes a reaction with hydrogen in the presence of TangPhosRh (COD) BF4 in tetrahydrofuran at 20.0℃ under 7500.75 Torr for 18.0 hours .


Physical And Chemical Properties Analysis

The compound is a solid or liquid at room temperature and should be stored sealed in dry conditions at 2-8C . The compound has a high GI absorption and is BBB permeant. It is an inhibitor of CYP1A2 and CYP2C19 .

Scientific Research Applications

Catalyzed Addition to Cyclopropene-Esters

Research conducted by Shapiro, Protopopova, and Nefedov (1988) explored the regioselective catalyzed addition of proton-donor reagents to cyclopropene-esters. This study found that methyl 1-alkylcycloprop-3-enoates added phenol and 4-nitrophenol, forming methyl Z- and E-4-phenoxy-3-alkylbut-3-enoates (Shapiro, Protopopova, & Nefedov, 1988).

Synthesis of Fluorofuran-ones

In 2007, Pomeisl, Čejka, Kvíčala, and Paleta synthesized 3-fluorofuran-2(5H)-ones using a process involving Z/E photoisomerisation and cyclisation of 2-fluoroalk-2-enoates, which are structurally related to (Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

Heterocyclic Systems Synthesis

Selič, Grdadolnik, and Stanovnik (1997) utilized similar compounds in the synthesis of various heterocyclic systems, demonstrating the compound's utility in creating diverse chemical structures (Selič, Grdadolnik, & Stanovnik, 1997).

Novel 1-Pyrroline Fatty Ester Derivative

In 1991, Jie and Syed-rahmatullah researched the synthesis of a novel 1-pyrroline fatty ester derivative from methyl isoricinoleate, showing the applicability of similar compounds in creating unique molecular structures (Jie & Syed-rahmatullah, 1991).

Safety and Hazards

The compound is classified under the GHS07 pictogram with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

methyl (Z)-3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3/c1-7(18)17-9(5-13(19)20-2)3-8-4-11(15)12(16)6-10(8)14/h4-6H,3H2,1-2H3,(H,17,18)/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFJPBWBAPIUAN-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC(=O)OC)CC1=CC(=C(C=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C(=O)OC)/CC1=CC(=C(C=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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